(S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine
Overview
Description
(S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the pyridine ring in its structure adds to its versatility in various chemical reactions and applications.
Preparation Methods
The synthesis of (S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
(S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine undergoes various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
This compound is primarily used in the field of peptide synthesis. The Fmoc group serves as a protective group for the amino function, allowing for the stepwise construction of peptides. It is also used in the synthesis of complex organic molecules and as a building block in medicinal chemistry for the development of new drugs .
Mechanism of Action
The mechanism of action of (S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. The pyridine ring can participate in various interactions, enhancing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids such as:
- (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid
- (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid
These compounds share the Fmoc protective group but differ in the side chains attached to the amino acid. The presence of the pyridine ring in (S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine makes it unique, providing additional sites for chemical modification and enhancing its utility in various applications .
Biological Activity
(S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in drug development. This article explores its biological activity, synthesis, and implications in medicinal applications, supported by data tables and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 402.44 g/mol
- CAS Number : 273222-04-1
Biological Activity
This compound has shown promising biological activities, particularly in the context of peptide synthesis and as a building block for more complex molecules. Its applications include:
- Antitumor Activity : This compound has been utilized in the design of peptide-doxorubicin prodrugs, which are aimed at enhancing the efficacy of chemotherapy by targeting cancer cells more selectively .
- Protease Inhibition : Research indicates that non-canonical amino acids like this compound can confer resistance to proteolytic degradation. This property is crucial for developing peptide therapeutics that require stability in biological environments .
- Catalytic Applications : Recent studies have demonstrated that low molecular weight synthetic peptides, including derivatives of this compound, can serve as effective catalysts in asymmetric transformations, showcasing their versatility beyond traditional roles .
Synthesis and Methodology
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process includes:
- Fmoc Protection : The amino group is protected using the Fmoc group, allowing for selective coupling with other amino acids.
- Coupling Reactions : The protected amino acid is coupled to a resin-bound amino acid using various coupling reagents.
- Deprotection : The Fmoc group is removed using a mild base (e.g., piperidine), facilitating further reactions or final cleavage from the resin .
Case Studies
- Peptide-Doxorubicin Prodrugs :
- Asymmetric Catalysis :
Table 1: Summary of Biological Activities
Table 2: Synthesis Overview
Step | Description |
---|---|
Fmoc Protection | Protects amino group for selective reactions |
Coupling | Attaches to resin-bound amino acids |
Deprotection | Removes Fmoc group using piperidine |
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-23(28)22(10-9-16-11-13-25-14-12-16)26-24(29)30-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,11-14,21-22H,9-10,15H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBUYAZUIRMSJK-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=NC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=NC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201150240 | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201150240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273222-04-1 | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=273222-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201150240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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